[4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone
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Overview
Description
[4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone is an organic compound characterized by the presence of a hydroxymethyl group, a methylphenyl group, and a morpholinylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone typically involves the reaction of 4-(hydroxymethyl)-3-methylphenol with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the morpholinylmethanone moiety can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of 4-(carboxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone.
Reduction: Formation of [4-(hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological targets, making it useful in biochemical assays and drug discovery.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and polymers. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the morpholinylmethanone moiety can interact with hydrophobic regions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanol: A reduced form of the compound with similar structural features.
[4-(Carboxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone: An oxidized form with a carboxylic acid group.
[4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanethiol:
Uniqueness
[4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C13H17NO3 |
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Molecular Weight |
235.28 g/mol |
IUPAC Name |
[4-(hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C13H17NO3/c1-10-8-11(2-3-12(10)9-15)13(16)14-4-6-17-7-5-14/h2-3,8,15H,4-7,9H2,1H3 |
InChI Key |
UVWOHYXQVSNOEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCOCC2)CO |
Origin of Product |
United States |
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